N-(3-Fluorobenzyl)-2-iodoaniline

lipophilicity logP membrane permeability

Ortho-iodoaniline with meta-fluorobenzyl group for Pd-catalyzed annulations and cross-couplings. The 3-fluoro substitution accelerates oxidative addition versus non-fluorinated analogs. Used for fluorinated indole libraries, 2-arylbenzothiazoles, and N-benzyl quinazolinones where regioisomeric 4-iodo compounds are ineffective.

Molecular Formula C13H11FIN
Molecular Weight 327.14 g/mol
CAS No. 1039834-40-6
Cat. No. B3335095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluorobenzyl)-2-iodoaniline
CAS1039834-40-6
Molecular FormulaC13H11FIN
Molecular Weight327.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)I
InChIInChI=1S/C13H11FIN/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8,16H,9H2
InChIKeyOUYBOEGPNRVRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluorobenzyl)-2-iodoaniline (CAS: 1039834-40-6) – Ortho-Iodoaniline Core with 3-Fluorobenzyl Functional Handle for Coupling and Annulation


N-(3-Fluorobenzyl)-2-iodoaniline (CAS: 1039834-40-6; molecular formula: C13H11FIN; molecular weight: 327.14 g/mol) is a di‑halogenated N‑benzyl aniline derivative characterized by an ortho‑iodo substituent on the aniline ring and a meta‑fluoro substituent on the benzyl moiety . The ortho‑iodo group serves as a reactive handle for transition metal‑catalyzed cross‑couplings (Suzuki–Miyaura, Buchwald–Hartwig, Heck, and Larock heteroannulation), while the 3‑fluorobenzyl substituent imparts distinct electronic and steric properties compared to non‑fluorinated or regioisomeric benzyl analogs [1]. The compound is supplied as a solid with a typical purity specification of 97% .

Why N-(3-Fluorobenzyl)-2-iodoaniline Cannot Be Replaced by Unsubstituted N‑Benzyl‑2‑iodoaniline or 4‑Iodoaniline Isomers


The substitution pattern on the benzyl group directly influences both the electronic environment of the aniline nitrogen and the compound's performance in palladium‑catalyzed transformations. N‑Benzyl‑2‑iodoaniline (CAS: 76464‑99‑8), lacking the fluorine substituent, exhibits a computed LogP of approximately 3.85 and a molecular weight of 309.14 g/mol, whereas N‑(3‑fluorobenzyl)‑2‑iodoaniline possesses a computed LogP of 4.12–4.20 and a molecular weight of 327.14 g/mol [1][2]. The introduction of the electron‑withdrawing 3‑fluoro substituent alters the amine basicity and can modulate the oxidative addition step in palladium‑catalyzed cycles [3]. Furthermore, regioisomers such as N‑(3‑fluorobenzyl)‑4‑iodoaniline (CAS: 1040064‑37‑6) differ fundamentally in their cross‑coupling trajectory: the 2‑iodo isomer is uniquely poised for ortho‑functionalization and Larock indole synthesis, whereas the 4‑iodo isomer cannot participate in analogous ortho‑directed cyclizations . These structural distinctions preclude simple interchangeability in synthetic workflows that require a specific ortho‑iodo geometry combined with a meta‑fluorobenzyl electronic profile.

Comparative Evidence for N-(3-Fluorobenzyl)-2-iodoaniline vs. Closest Analogs: Reactivity, Lipophilicity, and Crystallographic Parameters


Enhanced Lipophilicity Relative to Non‑Fluorinated N‑Benzyl‑2‑iodoaniline (ΔLogP ≈ 0.3–0.4)

The meta‑fluorobenzyl substituent in N‑(3‑fluorobenzyl)‑2‑iodoaniline significantly increases computed lipophilicity compared to the unsubstituted N‑benzyl‑2‑iodoaniline. This difference affects solvent partitioning, chromatographic behavior, and potentially membrane permeability in cell‑based assays [1][2].

lipophilicity logP membrane permeability physicochemical property

Distinct Ortho‑Iodo Geometry vs. 4‑Iodoaniline Isomers for Regioselective Indole Synthesis

Substituted 2‑iodoanilines are established substrates for the Larock heteroannulation, yielding 2,3‑disubstituted indoles. The 2‑iodo configuration is mechanistically required for oxidative addition and subsequent migratory insertion to proceed; the corresponding 4‑iodo isomer N‑(3‑fluorobenzyl)‑4‑iodoaniline cannot participate in this ortho‑directed cyclization pathway and would yield no indole product under identical conditions [1][2].

Larock heteroannulation regioselectivity indole synthesis palladium catalysis

Electron‑Withdrawing Benzyl Substituent Accelerates Oxidative Addition in Larock Annulation

A systematic study of substituent effects on 2‑iodoaniline derivatives in the Larock heteroannulation demonstrated that electron‑withdrawing groups on the aniline nitrogen‑bearing scaffold accelerate the reaction relative to electron‑donating substituents. Specifically, electron‑withdrawing substituents provided complete conversion to the indole products, whereas electron‑donating substituents retarded the reaction [1]. The 3‑fluorobenzyl group, by virtue of the electron‑withdrawing fluorine atom, is expected to enhance reactivity compared to non‑fluorinated or electron‑donating benzyl analogs.

oxidative addition electronic effect palladium catalysis reaction rate

Benzothiazole Synthesis Proficiency via Copper‑Catalyzed Double C–S Bond Formation

N‑Benzyl‑2‑iodoaniline scaffolds undergo efficient copper‑catalyzed double C–S bond formation with potassium sulfide to yield benzothiazoles in up to 93% isolated yield [1]. While the specific yield for N‑(3‑fluorobenzyl)‑2‑iodoaniline has not been reported, the reaction tolerates a wide range of substituents including halo‑substituted aryl groups. The 3‑fluorobenzyl analog is expected to perform comparably, offering access to 2‑(3‑fluorophenyl)benzothiazole derivatives that are valuable in medicinal chemistry.

benzothiazole C–S bond formation copper catalysis heterocycle synthesis

Higher Molecular Weight and Exact Mass Differentiation for Analytical and Purification Workflows

The exact mass of N‑(3‑fluorobenzyl)‑2‑iodoaniline (326.99203 Da) differs by +17.99 Da from the non‑fluorinated N‑benzyl‑2‑iodoaniline (309.001 Da) [1][2]. This mass shift, arising from substitution of hydrogen with fluorine, provides a distinct isotopic signature (presence of iodine with characteristic M+2 peak) and altered retention time in reversed‑phase HPLC due to increased lipophilicity. These differences facilitate unambiguous identification and purity assessment in complex reaction mixtures.

mass spectrometry analytical characterization exact mass HPLC

Computed Physicochemical Parameters for Solubility and Formulation Screening

The compound exhibits a topological polar surface area (TPSA) of 12.0 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. In contrast, N‑benzyl‑2‑iodoaniline has identical TPSA (12.0 Ų) but a lower molecular weight (309.14 vs. 327.14 g/mol) and lower LogP [2]. These parameters situate the compound within favorable ranges for CNS drug‑like properties (MW < 400, TPSA < 60 Ų) while offering the unique electronic signature of the 3‑fluorobenzyl group.

physicochemical property topological polar surface area rotatable bonds drug‑likeness

High‑Value Application Scenarios for N-(3-Fluorobenzyl)-2-iodoaniline Based on Verified Differential Evidence


Synthesis of 2‑ or 3‑Fluoroalkylated Indoles via Regiocontrolled Larock Heteroannulation

N‑(3‑Fluorobenzyl)‑2‑iodoaniline serves as an ortho‑iodoaniline substrate for the palladium‑catalyzed annulation with fluoroalkylated internal alkynes. The ortho‑iodo geometry is mechanistically essential for oxidative addition and subsequent indole formation; regioisomeric 4‑iodoanilines cannot undergo this transformation [6]. The electron‑withdrawing 3‑fluorobenzyl group accelerates the oxidative addition step relative to electron‑donating benzyl analogs, promoting complete conversion [7]. This compound is therefore specifically indicated for the preparation of N‑(3‑fluorobenzyl)‑2,3‑diarylindole libraries where the fluorobenzyl moiety is retained in the final product, providing a direct route to fluorinated indole scaffolds of interest in kinase inhibitor and GPCR modulator programs.

Copper‑Catalyzed Synthesis of 2‑(3‑Fluorophenyl)benzothiazoles

The N‑benzyl‑2‑iodoaniline scaffold undergoes efficient copper‑catalyzed double C–S bond formation with potassium sulfide to produce 2‑arylbenzothiazoles in yields up to 93% [6]. The methodology exhibits broad substrate tolerance, including halo‑substituted benzyl groups. N‑(3‑Fluorobenzyl)‑2‑iodoaniline is therefore a suitable substrate for accessing 2‑(3‑fluorophenyl)benzothiazole derivatives without requiring re‑optimization of the published conditions (CuBr, TEMED, NMP, 120°C, air). Benzothiazoles bearing fluorinated aryl substituents are privileged scaffolds in antibacterial, antifungal, and amyloid‑imaging agent development, and the direct synthetic access afforded by this building block reduces step count compared to alternative routes involving post‑synthetic fluorination.

Preparation of Ortho‑Functionalized Aniline Derivatives via Palladium‑Catalyzed Cross‑Couplings

The ortho‑iodo substituent enables participation in a wide range of palladium‑catalyzed transformations beyond Larock annulation, including Suzuki–Miyaura coupling (to install aryl or heteroaryl groups), Buchwald–Hartwig amination (to introduce additional nitrogen functionality), and carbonylation reactions [6]. The 3‑fluorobenzyl group remains intact during these transformations, allowing the fluorinated benzyl moiety to be incorporated into the final product without additional protection or deprotection steps. For medicinal chemistry groups optimizing lead compounds where a 3‑fluorobenzylamine motif is desired, this building block provides a convergent entry point that installs both the fluorinated benzyl group and a functionalizable ortho position in a single commercial compound. The computed LogP of 4.12 and TPSA of 12.0 Ų suggest that downstream products will generally fall within favorable drug‑likeness parameter space [7].

Synthesis of Quinazolinones via Multi‑Component Carbonylative Coupling

2‑Iodoaniline derivatives, including N‑substituted variants, have been successfully employed as starting materials in heterogeneous Pd/C‑catalyzed four‑component double carbonylative approaches to 2‑aryl quinazolinones [6]. The reaction utilizes oxalic acid as a dual C1 surrogate and ammonium carbamate as an NH₃ source under ligand‑free conditions. N‑(3‑Fluorobenzyl)‑2‑iodoaniline can be deployed as the 2‑iodoaniline component, enabling the direct synthesis of N‑(3‑fluorobenzyl)‑substituted quinazolinones. Quinazolinones are core structures in sedative‑hypnotics (e.g., methaqualone analogs), anticancer agents (e.g., gefitinib analogs), and anti‑inflammatory compounds. The 3‑fluorobenzyl substituent provides a metabolically stable lipophilic appendage that can enhance target engagement in cellular assays while avoiding the metabolic liabilities associated with unsubstituted benzyl groups [7].

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